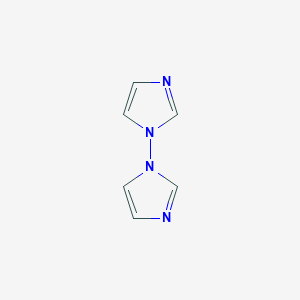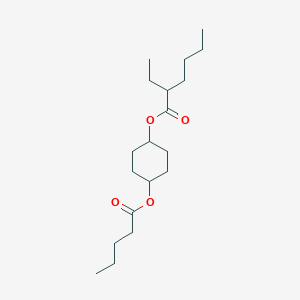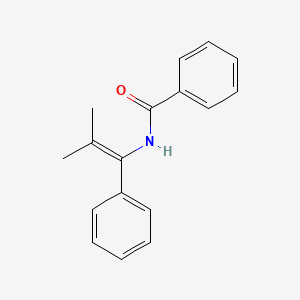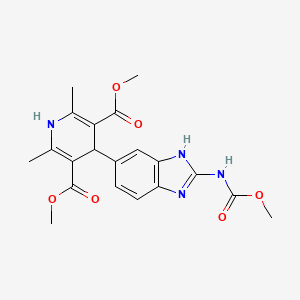
1,1'-Biimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biimidazole is a heterocyclic compound consisting of two imidazole rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Biimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under solvent-free conditions .
Industrial Production Methods: Industrial production of 1,1’-Biimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Biimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert 1,1’-Biimidazole to its corresponding dihydro derivatives.
Substitution: The nitrogen atoms in the imidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Dihydro derivatives of 1,1’-Biimidazole.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1’-Biimidazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1’-Biimidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to metal ions and enzymes, affecting their activity. The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and other chemical processes .
Comparación Con Compuestos Similares
1,2,4-Triazole: Another heterocyclic compound with similar applications in chemistry and biology.
Benzimidazole: Known for its use in pharmaceuticals and as a ligand in coordination chemistry.
Pyrazole: Used in the synthesis of various bioactive molecules and as a building block in organic chemistry.
Uniqueness of 1,1’-Biimidazole: 1,1’-Biimidazole stands out due to its unique structural properties, which allow it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
125934-36-3 |
|---|---|
Fórmula molecular |
C6H6N4 |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
1-imidazol-1-ylimidazole |
InChI |
InChI=1S/C6H6N4/c1-3-9(5-7-1)10-4-2-8-6-10/h1-6H |
Clave InChI |
QXVYTPLRWBDUNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)




![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
![{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid](/img/structure/B14288361.png)



![7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14288393.png)


